Dihydrokaempferol

Content Navigation

Researchers face precipitation and off-target oxidation when using planar flavonols or catechol analogs in aqueous workflows. Dihydrokaempferol solves these issues. • 6-fold higher affinity for Flavonol Synthase vs. dihydroquercetin, enabling efficient kaempferol production. • Non-planar structure confers superior aqueous solubility, preventing precipitation in liquid-handling systems. • Lacks auto-oxidizing catechol B-ring, ensuring long-term solution stability for HPLC/LC-MS standards. Global shipping available.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

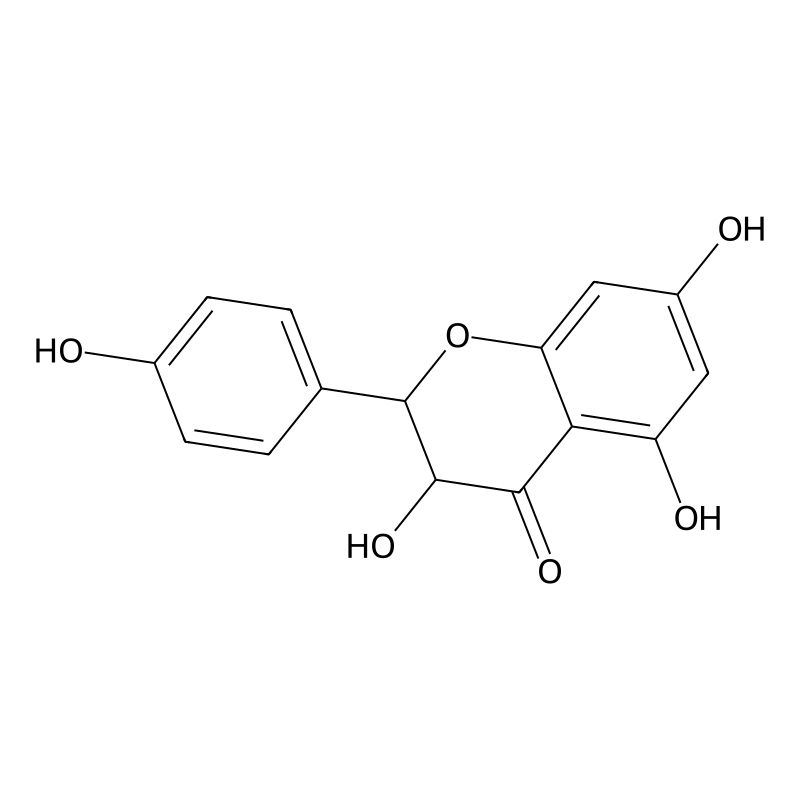

Dihydrokaempferol, also known as aromadendrin, is a fundamental flavanonol intermediate characterized by a non-planar C-ring lacking the C2-C3 double bond and a B-ring with a single 4'-hydroxyl group [1]. In industrial and laboratory procurement, it is primarily valued as the direct biosynthetic precursor to both the flavonol kaempferol and the pelargonidin-class anthocyanins [2]. Unlike its downstream oxidized counterparts or its heavily hydroxylated analogs, dihydrokaempferol strikes a precise balance between aqueous processability, oxidative stability, and highly specific enzymatic affinity [3]. This unique structural profile makes it an indispensable material for metabolic engineering, targeted flavonoid synthesis, and analytical standardization where generic flavonoid substitutes fail to perform.

Research Fit

References

- [1] Journal of Agricultural and Food Chemistry, 'Molecular and Functional Characterization of Oryza sativa Flavonol Synthase', 2019.

- [2] Journal of Agricultural and Food Chemistry, 'Reduction of Dihydrokaempferol by Vitis vinifera Dihydroflavonol 4-Reductase', 2018.

- [3] Journal of Agricultural and Food Chemistry, 'Metabolic Engineering of Saccharomyces cerevisiae for De Novo Production of Kaempferol', 2019.

Substituting dihydrokaempferol with its closest market alternatives compromises either pathway specificity or material handling. Replacing it with kaempferol (the oxidized end-product) introduces severe solubility issues; kaempferol's planar structure causes rapid precipitation in aqueous and fermentation media, halting bioprocessing workflows [1]. Conversely, substituting with taxifolin (dihydroquercetin) alters the enzymatic cascade. Taxifolin possesses a catechol B-ring that not only shifts downstream biosynthesis away from pelargonidin toward cyanidin, but also renders the compound highly susceptible to auto-oxidation during storage and formulation [2]. Consequently, for workflows requiring stable, high-solubility precursors targeted at kaempferol or pelargonidin pathways, dihydrokaempferol cannot be substituted.

Substitution Risk

Superior Enzyme Affinity for Flavonol Synthase (FLS)

In the enzymatic conversion of dihydroflavonols to flavonols, substrate affinity dictates yield. Kinetic assays using Flavonol Synthase (FLS) demonstrate that the enzyme has a 6-fold higher affinity for dihydrokaempferol (Km = 45 μM) compared to the in-class substitute dihydroquercetin (Km = 272 μM) [1].

| Evidence Dimension | Michaelis constant (Km) for Flavonol Synthase |

| Target Compound Data | 45 μM (Dihydrokaempferol) |

| Comparator Or Baseline | 272 μM (Dihydroquercetin / Taxifolin) |

| Quantified Difference | 6-fold higher binding affinity for the target compound |

| Conditions | In vitro FLS enzymatic kinetic assay |

Procuring dihydrokaempferol ensures maximum catalytic efficiency and higher yields in engineered biomanufacturing of flavonols.

Exclusive Precursor for Pelargonidin-Type Anthocyanins

Dihydroflavonol 4-reductase (DFR) utilizes specific dihydroflavonols to produce distinct leucoanthocyanidins. Dihydrokaempferol is the exclusive substrate reduced by DFR to form leucopelargonidin, which is subsequently converted into orange/red pelargonidin-type anthocyanins. In contrast, using taxifolin (dihydroquercetin) strictly yields leucocyanidin, shifting the output to cyanidin-based pigments [1].

| Evidence Dimension | Downstream DFR metabolic product |

| Target Compound Data | Leucopelargonidin (Pelargonidin precursor) |

| Comparator Or Baseline | Leucocyanidin (from Taxifolin) |

| Quantified Difference | Absolute pathway divergence based on B-ring hydroxylation |

| Conditions | DFR-mediated enzymatic reduction in Vitis vinifera models |

Buyers synthesizing pelargonidin-class dyes or standards must procure dihydrokaempferol, as taxifolin cannot be biologically converted into pelargonidin.

Enhanced Aqueous Solubility and Fermentation Recovery

The non-planar structure of dihydrokaempferol prevents the severe aggregation seen in planar flavonols. In yeast fermentation models, the oxidized counterpart kaempferol exhibits a maximum aqueous solubility of ~4 mg/L, resulting in over 50% of the product precipitating into the cell pellet. Dihydrokaempferol remains highly soluble in the aqueous supernatant, allowing for direct liquid-phase recovery without aggressive solvent extraction [1].

| Evidence Dimension | Aqueous solubility and phase distribution |

| Target Compound Data | High supernatant retention (>90% in aqueous phase) |

| Comparator Or Baseline | Kaempferol (~4 mg/L solubility, ~50% lost to pellet) |

| Quantified Difference | Near-complete elimination of pellet precipitation |

| Conditions | Saccharomyces cerevisiae de novo production media at 30°C |

Selecting dihydrokaempferol drastically simplifies downstream processing and reduces solvent requirements in biomanufacturing workflows.

High Oxidative Stability for Standard Formulations

Flavonoids with catechol B-rings (like taxifolin) are potent radical scavengers but suffer from rapid auto-oxidation in aerobic solutions. Dihydrokaempferol, possessing only a single 4'-OH on its B-ring, demonstrates significantly lower spontaneous oxidation. While taxifolin rapidly degrades and exhibits a DPPH IC50 of ~28 μM, dihydrokaempferol remains structurally intact in solution (DPPH IC50 > 200 μM), serving as a highly stable analytical baseline [1].

| Evidence Dimension | Susceptibility to auto-oxidation (inversely correlated to DPPH IC50) |

| Target Compound Data | High stability (IC50 > 200 μM) |

| Comparator Or Baseline | Taxifolin / Quercetin (Rapid oxidation, IC50 ~28 μM) |

| Quantified Difference | >7-fold lower radical reactivity, yielding higher shelf-stability |

| Conditions | Aerobic aqueous/methanol solutions |

For buyers requiring long-term stable reference standards or non-degrading formulation ingredients, dihydrokaempferol provides superior shelf life over catechol-containing analogs.

Precursor for Engineered Kaempferol Biomanufacturing

Due to its 6-fold higher affinity for Flavonol Synthase (FLS) compared to dihydroquercetin, dihydrokaempferol is the optimal substrate for feeding engineered yeast or bacterial strains designed to synthesize kaempferol at industrial scales[1].

Synthesis of Pelargonidin-Class Anthocyanins

Because Dihydroflavonol 4-reductase (DFR) requires dihydrokaempferol to produce leucopelargonidin, this compound is mandatory for researchers and manufacturers synthesizing orange and red pelargonidin-based dyes, pigments, and analytical standards [2].

Aqueous-Phase High-Throughput Screening

Its non-planar structure grants it superior aqueous solubility compared to the highly rigid kaempferol, making dihydrokaempferol the preferred choice for liquid-handling systems and high-throughput biological assays where precipitation must be avoided [3].

Stable Phytochemical Reference Standards

Lacking the highly reactive catechol B-ring found in taxifolin, dihydrokaempferol resists auto-oxidation in solution, making it an ideal, long-lasting reference standard for HPLC and LC-MS analytical workflows in phytochemistry [4].

Application Fit Matrix

References

- [1] Journal of Agricultural and Food Chemistry, 'Cloning, Characterization, and Activity Analysis of a Flavonol Synthase Gene', 2012.

- [2] Journal of Agricultural and Food Chemistry, 'Reduction of Dihydrokaempferol by Vitis vinifera Dihydroflavonol 4-Reductase', 2018.

- [3] Journal of Agricultural and Food Chemistry, 'Metabolic Engineering of Saccharomyces cerevisiae for De Novo Production of Kaempferol', 2019.

- [4] Journal of Natural Products, 'Antioxidant Flavonols and Phenolic Compounds from Atraphaxis frutescens', 2016.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2: Xie S, Zhao T, Zhang Z, Meng J. Reduction of Dihydrokaempferol by Vitis vinfera Dihydroflavonol 4-Reductase to Produce Orange Pelargonidin-Type Anthocyanins. J Agric Food Chem. 2018 Apr 4;66(13):3524-3532. doi: 10.1021/acs.jafc.7b05766. Epub 2018 Mar 23. PubMed PMID: 29554804.

3: Abdel-Salam NA, Ghazy NM, Sallam SM, Radwan MM, Wanas AS, ElSohly MA, El-Demellawy MA, Abdel-Rahman NM, Piacente S, Shenouda ML. Flavonoids of Alcea rosea L. and their immune stimulant, antioxidant and cytotoxic activities on hepatocellular carcinoma HepG-2 cell line. Nat Prod Res. 2018 Mar;32(6):702-706. doi: 10.1080/14786419.2017.1332602. Epub 2017 Jun 5. PubMed PMID: 28580799.

4: Zhang H, Du C, Wang Y, Wang J, Zheng L, Wang Y. The Reaumuria trigyna leucoanthocyanidin dioxygenase (RtLDOX) gene complements anthocyanidin synthesis and increases the salt tolerance potential of a transgenic Arabidopsis LDOX mutant. Plant Physiol Biochem. 2016 Sep;106:278-87. doi: 10.1016/j.plaphy.2016.05.005. Epub 2016 May 11. PubMed PMID: 27219053.

5: Ango PY, Kapche DW, Fotso GW, Fozing CD, Yeboah EM, Mapitse R, Demirtas I, Ngadjui BT, Yeboah SO. Thonningiiflavanonol A and thonningiiflavanonol B, two novel flavonoids, and other constituents of Ficus thonningii Blume (Moraceae). Z Naturforsch C. 2016 Mar;71(3-4):65-71. doi: 10.1515/znc-2015-0147. PubMed PMID: 26959540.

6: Abdallah HM, El-Bassossy H, Mohamed GA, El-Halawany AM, Alshali KZ, Banjar ZM. Phenolics from Garcinia mangostana Inhibit Advanced Glycation Endproducts Formation: Effect on Amadori Products, Cross-Linked Structures and Protein Thiols. Molecules. 2016 Feb 22;21(2):251. doi: 10.3390/molecules21020251. PubMed PMID: 26907243.

7: Rauf A, Uddin G, Raza M, Ahmad B, Jehan N, Siddiqui BS, Molnar J, Csonka A, Szabo D. Reversal of Multidrug Resistance in Mouse Lymphoma Cells by Extracts and Flavonoids from Pistacia integerrima. Asian Pac J Cancer Prev. 2016;17(1):51-5. PubMed PMID: 26838254.

8: Chu YX, Chen HR, Wu AZ, Cai R, Pan JS. Expression analysis of dihydroflavonol 4-reductase genes in Petunia hybrida. Genet Mol Res. 2015 May 12;14(2):5010-21. doi: 10.4238/2015.May.12.4. PubMed PMID: 25966276.

9: Rajesh PS, Samaga PV, Rai VR, Rai KM. In vitro biological activity of aromadendrin-4'-methyl ether isolated from root extract of Ventilago madraspatana Gaertn with relevance to anticandidal activity. Nat Prod Res. 2015;29(11):1042-5. doi: 10.1080/14786419.2014.968152. Epub 2014 Oct 9. PubMed PMID: 25299472.

10: Tajuddeen N, Sallau MS, Musa AM, Habila DJ, Yahaya SM. Flavonoids with antimicrobial activity from the stem bark of Commiphora pedunculata (Kotschy & Peyr.) Engl. Nat Prod Res. 2014;28(21):1915-8. doi: 10.1080/14786419.2014.947488. Epub 2014 Aug 13. PubMed PMID: 25117003.

11: Bu J, Wang JN, Gu SP. [Study on the chemical constituents of the PTP 1B inhibitory effective parts of Paeoniae Rubra Radix]. Zhong Yao Cai. 2013 Nov;36(11):1783-5. Chinese. PubMed PMID: 24956818.

12: Chaipukdee N, Kanokmedhakul S, Lekphrom R, Kanokmedhakul K. Two new flavanonols from the bark of Akschindlium godefroyanum. Nat Prod Res. 2014;28(3):191-5. doi: 10.1080/14786419.2013.866113. Epub 2013 Dec 20. PubMed PMID: 24354343.

13: Lee JW, Kim NH, Kim JY, Park JH, Shin SY, Kwon YS, Lee HJ, Kim SS, Chun W. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells. Biomol Ther (Seoul). 2013 May 30;21(3):216-21. doi: 10.4062/biomolther.2013.023. PubMed PMID: 24265867; PubMed Central PMCID: PMC3830120.

14: Huang AC, Wilde A, Ebmeyer J, Skouroumounis GK, Taylor DK. Examination of the phenolic profile and antioxidant activity of the leaves of the Australian native plant Smilax glyciphylla. J Nat Prod. 2013 Oct 25;76(10):1930-6. doi: 10.1021/np4005163. Epub 2013 Sep 20. PubMed PMID: 24050300.

15: Hua C, Linling L, Shuiyuan C, Fuliang C, Feng X, Honghui Y, Conghua W. Molecular cloning and characterization of three genes encoding dihydroflavonol-4-reductase from Ginkgo biloba in anthocyanin biosynthetic pathway. PLoS One. 2013 Aug 26;8(8):e72017. doi: 10.1371/journal.pone.0072017. eCollection 2013. PubMed PMID: 23991027; PubMed Central PMCID: PMC3753345.

16: Yin YZ, Wang RS, Chen RD, Qiao LR, Yang L, Wang CM, Dai JG. [Chemical constituents from cell suspension cultures of Cudrania tricuspidata]. Zhongguo Zhong Yao Za Zhi. 2012 Dec;37(24):3734-7. Chinese. PubMed PMID: 23627169.

17: Wesołowska O, Wiśniewski J, Sroda-Pomianek K, Bielawska-Pohl A, Paprocka M, Duś D, Duarte N, Ferreira MJ, Michalak K. Multidrug resistance reversal and apoptosis induction in human colon cancer cells by some flavonoids present in citrus plants. J Nat Prod. 2012 Nov 26;75(11):1896-902. doi: 10.1021/np3003468. Epub 2012 Nov 8. PubMed PMID: 23137376.

18: Awaad AS, Al-Jaber NA, Moses JE, El-Meligy RM, Zain ME. Antiulcerogenic activities of the extracts and isolated flavonoids of Euphorbia cuneata Vahl. Phytother Res. 2013 Jan;27(1):126-30. doi: 10.1002/ptr.4872. Epub 2012 Oct 24. PubMed PMID: 23097351.

19: Li K, Xing S, Wang M, Peng Y, Dong Y, Li X. Anticomplement and antimicrobial activities of flavonoids from Entada phaseoloides. Nat Prod Commun. 2012 Jul;7(7):867-71. PubMed PMID: 22908567.

20: Venditti A, Serrilli AM, Rizza L, Frasca G, Cardile V, Bonina FP, Bianco A. Aromadendrine, a new component of the flavonoid pattern of Olea europaea L. and its anti-inflammatory activity. Nat Prod Res. 2013 Mar;27(4-5):340-9. doi: 10.1080/14786419.2012.693924. Epub 2012 Jun 12. PubMed PMID: 22691108.

Explore Compound Types